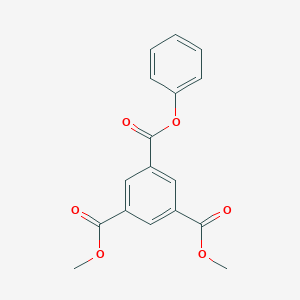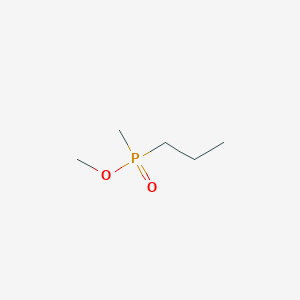
Phosphinic acid, methylpropyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, methylpropyl-, methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. This compound is characterized by the presence of a phosphorus atom bonded to two alkyl groups and an ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylpropyl-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with an alcohol under acidic conditions. For example, the reaction of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . The reaction typically requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes may utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, methylpropyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to the corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinic esters.
Applications De Recherche Scientifique
Phosphinic acid, methylpropyl-, methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphinic acid, methylpropyl-, methyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a metalloprotease inhibitor . Additionally, its ester functional group allows it to participate in various chemical reactions, contributing to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Phosphinic acid, methylpropyl-, methyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and share similar chemical properties but have different applications.
Phosphine oxides: These compounds contain a phosphorus-oxygen double bond and exhibit different reactivity compared to phosphinic esters.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
632356-69-5 |
|---|---|
Formule moléculaire |
C5H13O2P |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
1-[methoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-8(3,6)7-2/h4-5H2,1-3H3 |
Clé InChI |
ZIILXGGIOAGNDM-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
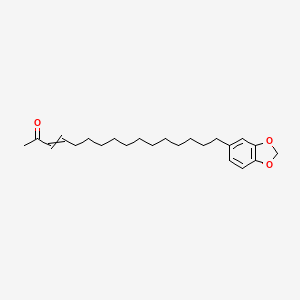
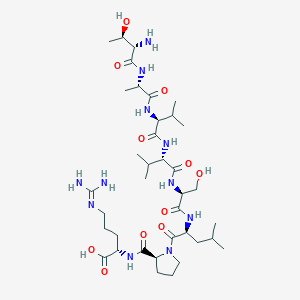
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
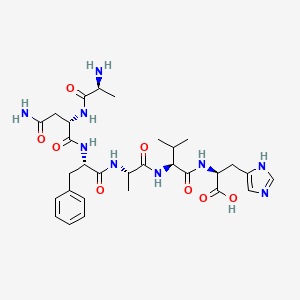
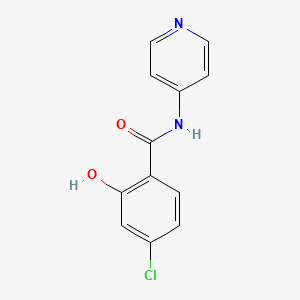

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
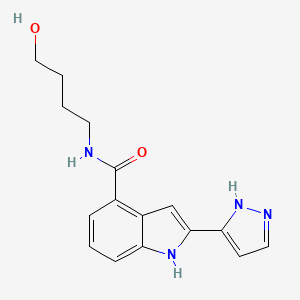
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
